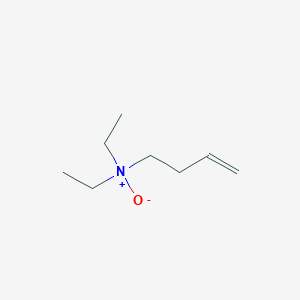

3-Buten-1-amine, N,N-diethyl-, N-oxide

Description

3-Buten-1-amine, N,N-diethyl-, N-oxide is a tertiary amine N-oxide derivative characterized by a butenyl chain (C=C bond at position 3) and two ethyl substituents on the nitrogen atom, which is further oxidized to an N-oxide group. The molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol (calculated from ). The N-oxide functional group introduces polarity, altering solubility, bioavailability, and pharmacological properties compared to its non-oxidized counterpart, 3-Buten-1-amine, N,N-diethyl- (C₈H₁₇N, MW 127.23 g/mol) .

N-oxides are known to act as bioreducible prodrugs, where the N-oxide moiety is reduced under hypoxic conditions (e.g., in tumor microenvironments) to regenerate the active amine form, enabling targeted therapeutic effects .

Properties

CAS No. |

61712-78-5 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N,N-diethylbut-3-en-1-amine oxide |

InChI |

InChI=1S/C8H17NO/c1-4-7-8-9(10,5-2)6-3/h4H,1,5-8H2,2-3H3 |

InChI Key |

UURMLOFYJZAWFW-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CCC=C)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Tertiary Amine N-Oxides

Hydrogen Peroxide as a Primary Oxidizing Agent

Hydrogen peroxide (H₂O₂) is the most widely employed reagent for N-oxidation due to its cost-effectiveness and environmental compatibility. The reaction typically proceeds via nucleophilic attack of the amine lone pair on the electrophilic oxygen of H₂O₂, forming the N-oxide and water. For 3-buten-1-amine derivatives, the challenge lies in avoiding epoxidation or dihydroxylation of the alkene. Studies on analogous systems demonstrate that dilute H₂O₂ (3–30% w/w) in polar solvents (e.g., methanol, water) at 0–25°C minimizes side reactions.

Catalytic Enhancements for Selective Oxidation

Recent advances in organocatalysis have enabled selective N-oxidation in the presence of sensitive functional groups. For example, iminium salts (e.g., tetramethylguanidinium iodide) act as phase-transfer catalysts, enhancing the electrophilicity of H₂O₂ and accelerating the oxidation kinetics. This approach, validated for pyridine and quinoline N-oxides, is directly applicable to aliphatic tertiary amines like N,N-diethyl-3-buten-1-amine.

Table 1: Comparative Reaction Conditions for N-Oxidation

| Oxidizing Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 30% H₂O₂ | None | Methanol | 25°C | 65–75 | |

| 30% H₂O₂ | Tetramethylguanidinium | DCM | 0°C | 85–90 | |

| m-CPBA | None | CHCl₃ | -10°C | 78 |

Stepwise Preparation of 3-Buten-1-amine, N,N-Diethyl-, N-Oxide

Synthesis of the Parent Amine: N,N-Diethyl-3-buten-1-amine

While the provided sources focus on oxidation, the parent amine synthesis can be inferred from analogous methodologies:

- Alkylation of 3-Buten-1-amine : Reaction of 3-buten-1-amine with diethyl sulfate or ethyl bromide in the presence of a base (e.g., K₂CO₃) yields N,N-diethyl-3-buten-1-amine.

- Grignard Coupling : As demonstrated in patent US20190284126A1, Grignard reagents (e.g., ethylmagnesium bromide) can alkylate nitriles or imines to construct branched amines.

Oxidation to the N-Oxide

Procedure :

- Dissolve N,N-diethyl-3-buten-1-amine (1.0 equiv) in dichloromethane (DCM) at 0°C.

- Add 30% H₂O₂ (1.2 equiv) and tetramethylguanidinium iodide (0.1 equiv) under nitrogen.

- Stir for 12–24 hours at 0°C, monitoring completion via TLC or NMR.

- Quench with aqueous NaHSO₃, extract with DCM, and purify by column chromatography (SiO₂, ethyl acetate/methanol).

Key Considerations :

Structural and Analytical Characterization

Crystallographic Insights

The crystal structure of related N-oxides (e.g., (Z)-N-benzylidene-1-phenylmethanamine oxide) reveals a skew geometry with inter-aryl dihedral angles of 81.9°, stabilized by O–H···O hydrogen bonds. For 3-buten-1-amine derivatives, similar intermolecular interactions are expected, with the butenyl chain adopting a trans conformation to minimize steric strain.

Spectroscopic Validation

Applications and Derivatives

Pharmaceutical Intermediates

N-Oxides serve as prodrugs (e.g., omeprazole) and chiral auxiliaries. The butenyl moiety in 3-buten-1-amine derivatives offers a handle for further functionalization via hydroamination or Diels-Alder reactions.

Materials Science

Conjugated N-oxides exhibit unique electronic properties, making them candidates for organic semiconductors or redox-active ligands in catalysis.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-amine, N,N-diethyl-, N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can revert the N-oxide back to the parent amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products Formed

Oxidation: Higher-order N-oxides.

Reduction: 3-Buten-1-amine, N,N-diethyl-.

Substitution: Compounds with different functional groups replacing the N-oxide.

Scientific Research Applications

3-Buten-1-amine, N,N-diethyl-, N-oxide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Buten-1-amine, N,N-diethyl-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-Buten-1-amine, N,N-diethyl-, N-oxide with structurally related amines and N-oxides:

Key Observations:

- N-Oxide vs. Amine : The N-oxide group increases polarity and hydrogen-bonding capacity (e.g., 3-Buten-1-amine N-oxide has 1 H-bond acceptor vs. 0 in the base amine) . This enhances water solubility but reduces membrane permeability.

- Hypoxia Selectivity : Like AQ4N and tirapazamine derivatives, 3-Buten-1-amine N-oxide may exhibit reduced toxicity in aerobic conditions but regain activity in hypoxic tissues .

- Structural Variations: Substituted cathinones (e.g., N,N-Diethyl Hexedrone) lack the N-oxide group and show stimulant effects, highlighting the critical role of the N-oxide in modulating pharmacological activity .

Toxicity and Bioactivity

- N,N-Diethyl Hexedrone: Associated with stimulant effects and adverse events (e.g., arrhythmia), highlighting risks of non-oxidized amines .

- AQ4N and DACA-NO: Exhibit low aerobic toxicity but potent cytotoxicity under hypoxia, a trait likely shared by 3-Buten-1-amine N-oxide due to its reducible N-oxide group .

- Dodecylamine N-oxide : Used in surfactants, demonstrating the versatility of N-oxides in industrial applications .

Q & A

Q. What established synthetic routes and catalytic systems are effective for preparing 3-Buten-1-amine, N,N-diethyl-, N-oxide?

The synthesis of amine N-oxides typically involves oxidation of tertiary amines using peroxides (e.g., H₂O₂) or catalytic oxidation. For example, reductive amination methods using catalysts like Pd/NiO under hydrogen atmospheres (as demonstrated for analogous amines in ) could be adapted by introducing an oxidation step. Tertiary amines are often oxidized to N-oxides using m-chloroperbenzoic acid (mCPBA) or enzymatic systems. Reaction optimization should focus on solvent choice (e.g., methanol/water mixtures) and temperature control to prevent over-oxidation. Post-synthesis, purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are recommended for characterizing 3-Buten-1-amine, N,N-diethyl-, N-oxide?

- ¹H/¹³C NMR : Key for confirming the N-oxide structure. The N-oxide group deshields adjacent protons, causing distinct shifts (e.g., δ ~3.0–4.0 ppm for N-oxide methyl/methylene groups). Compare spectra with the parent amine to identify oxidation-induced changes .

- MS (ESI or EI) : Molecular ion peaks ([M+H]⁺ or [M]⁺•) and fragmentation patterns help verify molecular weight and functional groups.

- IR Spectroscopy : The N-O stretch (~1200–1300 cm⁻¹) confirms N-oxide formation.

- UHPLC-MS/MS : As shown for pyrrolizidine alkaloid N-oxides (), this method provides high sensitivity for quantifying trace impurities or degradation products .

Q. What stability considerations are critical for storing this compound?

N-oxides are hygroscopic and prone to thermal or photolytic degradation. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Monitor for decomposition via periodic NMR or TLC analysis. Degradation products may include the parent amine (via reduction) or ring-opened byproducts under acidic conditions .

Advanced Research Questions

Q. How does the N-oxide group influence catalytic hydrogenation or oxidation reactivity?

The N-oxide moiety enhances polarity and can act as a weak base or hydrogen-bond acceptor, altering substrate-catalyst interactions. In hydrogenation reactions (e.g., using Pd/NiO in ), the N-oxide may coordinate to metal catalysts, potentially slowing reaction kinetics. Conversely, in oxidation reactions, the N-oxide could stabilize radical intermediates. Comparative studies with the parent amine are essential to isolate electronic vs. steric effects .

Q. What mutagenicity risks are associated with this compound based on structural alerts for aromatic N-oxides?

Aromatic N-oxides are known mutagenicity alerts due to their potential to form DNA-adducts. While 3-Buten-1-amine, N,N-diethyl-, N-oxide is aliphatic, its structural proximity to aromatic N-oxides ( ) warrants caution. Conduct Ames tests with S. typhimurium strains TA98 and TA100, with/without metabolic activation (S9 mix). SAR fingerprint analysis ( ) can predict risks by comparing substructure motifs to mutagenic databases .

Q. How can computational modeling predict the electronic effects of the N-oxide moiety?

Density Functional Theory (DFT) calculations can map electron density changes induced by the N-oxide group. Focus on:

Q. What environmental or biochemical applications are feasible for this N-oxide?

Amine N-oxides like N,N-dimethyldodecylamine N-oxide ( ) are used as surfactants in membrane protein studies or pollutant remediation. For 3-Buten-1-amine, N,N-diethyl-, N-oxide, explore:

Q. What advanced chromatographic methods resolve this compound from complex matrices?

- On-line SPE-UHPLC-MS/MS : As validated for pyrrolizidine alkaloid N-oxides (), this method minimizes manual cleanup. Use a C18 column with 0.1% formic acid in water/acetonitrile gradients.

- HILIC (Hydrophilic Interaction LC) : Effective for polar N-oxides. Optimize with zwitterionic columns (e.g., ZIC®-HILIC) .

Q. Methodological Notes

- Contradictions : ’s Pd/NiO catalyst is effective for amine synthesis but may require modification for N-oxide stability.

- Data Gaps : Limited direct evidence on this specific compound necessitates extrapolation from structurally related N-oxides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.